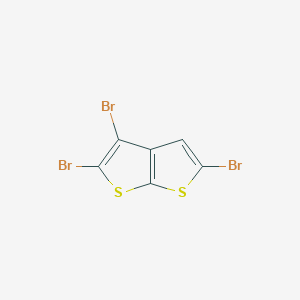
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole in lab experiments is its high purity and high yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapy drugs. Another direction is to study its potential applications in other disease areas, such as inflammation and neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Méthodes De Synthèse
There are several methods for synthesizing 5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole. One of the most common methods is the reaction of 4-tert-butylbenzyl chloride with 3-chlorobenzylthiol in the presence of sodium hydride. Another method involves the reaction of 4-tert-butylbenzyl chloride with 3-chlorobenzylthiosemicarbazide in the presence of triethylamine. Both methods yield high purity and high yield of the compound.
Propriétés
Numéro CAS |
353254-78-1 |
|---|---|
Nom du produit |
5-(4-tert-Butylbenzylthio)-2-(3-chlorobenzylthio)-1,3,4-thiadiazole |
Formule moléculaire |
C20H21ClN2S3 |
Poids moléculaire |
421 g/mol |
Nom IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H21ClN2S3/c1-20(2,3)16-9-7-14(8-10-16)12-24-18-22-23-19(26-18)25-13-15-5-4-6-17(21)11-15/h4-11H,12-13H2,1-3H3 |
Clé InChI |
DXNJVLRDLSHLLT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)









![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)

